2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that belongs to the class of trifluoromethyl ethers. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a phenyl group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxy source under specific conditions .
For example, the trifluoromethoxylation can be achieved using trifluoromethyl ethers as reagents. The reaction conditions often involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine compounds .
Scientific Research Applications
2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, used in similar applications.
Trifluoromethyl ethers: A broader class of compounds with similar properties and applications.
Uniqueness
2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which combines the trifluoromethoxy group with a pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H9F3N2O |
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Molecular Weight |
278.23 g/mol |
IUPAC Name |
6-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-8-10-6-7-11(18-13(10)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
XOADXYVVHFIZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)OC(F)(F)F |
Origin of Product |
United States |
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